(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate

Reference Standard Purity Analysis HPLC

(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate, commonly referred to as Carfilzomib Methoxide or Carfilzomib Impurity 36, is a synthetic phenylalanine-derived tetrapeptide analog. With a molecular formula of C32H44N4O6 and a molecular weight of 580.7 g/mol , this compound serves as a key process-related impurity and intermediate in the synthesis of the FDA-approved proteasome inhibitor Carfilzomib (Kyprolis®).

Molecular Formula C32H44N4O6
Molecular Weight 580.7 g/mol
CAS No. 1140908-89-9
Cat. No. B1426548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate
CAS1140908-89-9
Molecular FormulaC32H44N4O6
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3
InChIInChI=1S/C32H44N4O6/c1-23(2)20-27(31(39)35-28(32(40)41-3)21-25-12-8-5-9-13-25)34-30(38)26(15-14-24-10-6-4-7-11-24)33-29(37)22-36-16-18-42-19-17-36/h4-13,23,26-28H,14-22H2,1-3H3,(H,33,37)(H,34,38)(H,35,39)/t26-,27-,28-/m0/s1
InChIKeyYXDNWVZKBKEJEH-KCHLEUMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Carfilzomib Methoxide (CAS 1140908-89-9): A Critical Reference Standard for Proteasome Inhibitor Research and ANDA Submissions


(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate, commonly referred to as Carfilzomib Methoxide or Carfilzomib Impurity 36, is a synthetic phenylalanine-derived tetrapeptide analog [1]. With a molecular formula of C32H44N4O6 and a molecular weight of 580.7 g/mol [2], this compound serves as a key process-related impurity and intermediate in the synthesis of the FDA-approved proteasome inhibitor Carfilzomib (Kyprolis®) . It is primarily utilized as a high-purity reference standard in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDAs) and commercial production [3].

Why Generic Carfilzomib Intermediates Cannot Substitute for Certified Carfilzomib Methoxide (CAS 1140908-89-9) in Regulated Workflows


Generic phenylalanine derivatives or alternative Carfilzomib intermediates cannot be simply interchanged due to stringent regulatory requirements for impurity profiling and method validation. Carfilzomib Methoxide possesses a unique stereochemical and functional group arrangement that directly influences its chromatographic retention, spectral signature, and stability profile, all of which are critical for accurate quantification and identification in HPLC, UHPLC, and LC-MS methods [1]. Regulatory agencies such as the FDA require the use of well-characterized, high-purity reference standards with documented traceability for ANDA submissions [2]. The use of unverified analogs risks misidentification, inaccurate impurity quantification, and potential method validation failures [3]. The following evidence details the specific quantitative attributes that establish Carfilzomib Methoxide as a differentiated and essential reference material.

Quantitative Differentiation of Carfilzomib Methoxide (CAS 1140908-89-9) Against Comparator Impurities and Reference Standards


Superior Purity Specification for Carfilzomib Methoxide (CAS 1140908-89-9) vs. General Research-Grade Carfilzomib Impurities

Carfilzomib Methoxide (CAS 1140908-89-9) is consistently supplied with a minimum purity of 98% as determined by HPLC, NMR, and GC analysis . This level of purity exceeds the typical specifications for many generic research-grade Carfilzomib impurities, which often range from 95% to 97% . The higher purity directly reduces the risk of co-eluting contaminants in analytical methods, enhancing the accuracy and reliability of impurity quantification and method validation [1].

Reference Standard Purity Analysis HPLC

Regulatory-Compliant Characterization for Carfilzomib Methoxide (CAS 1140908-89-9) Enables Direct ANDA Filing vs. Uncharacterized Analogs

Carfilzomib Methoxide (CAS 1140908-89-9) is supplied with comprehensive characterization data compliant with regulatory guidelines, including detailed Certificates of Analysis (COA) and, upon feasibility, traceability to USP or EP pharmacopeial standards [1]. In contrast, many in-class analogs or generic research impurities lack this level of documentation, requiring additional time and resources for in-house characterization and qualification [2]. The ready availability of regulatory-grade data accelerates analytical method development, method validation (AMV), and quality control (QC) workflows for ANDA submissions and commercial production [3].

ANDA Method Validation Regulatory Compliance

Defined Stereochemical and Functional Identity of Carfilzomib Methoxide (CAS 1140908-89-9) Distinguishes It from Non-Specific Phenylalanine Derivatives

Carfilzomib Methoxide is unequivocally identified by its specific stereochemistry ((S,S,S) configuration) and the presence of a morpholinoacetamido group, as confirmed by its InChIKey (YXDNWVZKBKEJEH-KCHLEUMXSA-N) and canonical SMILES notation [1][2]. This precise structural definition ensures consistent and predictable chromatographic behavior, a property not shared by non-specific phenylalanine derivatives or diastereomeric mixtures. In validated RP-HPLC methods for Carfilzomib impurity profiling, the target compound exhibits a distinct retention time that is critical for accurate peak identification and quantification [3]. The use of structurally ambiguous analogs introduces significant risk of co-elution and misidentification, compromising method reliability [4].

Stereochemistry Structural Identity Chromatographic Selectivity

Defined Storage and Stability Profile of Carfilzomib Methoxide (CAS 1140908-89-9) Supports Long-Term Analytical Consistency

Carfilzomib Methoxide (CAS 1140908-89-9) is recommended for storage at -20°C in powder form, with a stability period of up to 3 years under these conditions . This defined storage and stability profile ensures long-term analytical consistency and reduces the need for frequent re-qualification. In contrast, many non-certified Carfilzomib impurities lack documented stability data, leading to uncertainty in long-term method performance and potential degradation that can compromise quantitative accuracy [1]. The availability of a stable, well-characterized reference standard minimizes variability in analytical results over extended periods [2].

Stability Storage Conditions Long-Term Use

High-Value Application Scenarios for Carfilzomib Methoxide (CAS 1140908-89-9) in Analytical and Regulatory Workflows


Analytical Method Development and Validation for Carfilzomib Impurity Profiling

Carfilzomib Methoxide (CAS 1140908-89-9) is an indispensable reference standard for developing and validating HPLC/UHPLC methods to separate and quantify Carfilzomib and its related impurities. Its high purity (≥98%) and well-defined chromatographic behavior ensure accurate identification and quantification of this specific process impurity in drug substance and drug product samples . The compound is used to establish system suitability parameters, determine relative retention times, and assess method specificity, as demonstrated in validated RP-HPLC methods for Carfilzomib impurity profiling [1].

Reference Standard for ANDA Submission and Quality Control

For pharmaceutical companies seeking ANDA approval for generic Carfilzomib formulations, Carfilzomib Methoxide serves as a critical reference standard. Its availability with comprehensive Certificates of Analysis (COA) and potential traceability to USP/EP standards streamlines regulatory submissions and quality control testing [1]. The compound is used to demonstrate control over process-related impurities, a key requirement for demonstrating pharmaceutical equivalence and ensuring patient safety [2].

Stability-Indicating Method Development and Forced Degradation Studies

The documented stability profile of Carfilzomib Methoxide (stable for 3 years at -20°C) makes it suitable for use in stability-indicating method development and forced degradation studies . Its presence as a potential degradation product or process impurity necessitates its inclusion in stability protocols to monitor changes in impurity profiles over time and under various stress conditions (e.g., acidic, basic, oxidative, thermal) [1]. The use of a well-characterized standard ensures reliable detection and quantification of this impurity throughout the drug product lifecycle [2].

Structural Elucidation and Metabolite Identification via LC-MS

The precise structural identity of Carfilzomib Methoxide, confirmed by its unique InChIKey and SMILES, makes it a valuable reference for LC-MS/MS-based structural elucidation and metabolite identification studies . Its distinct mass spectrometric fragmentation pattern can be used to confirm the presence of this impurity in complex biological matrices or during forced degradation studies [1]. This application is particularly relevant for ensuring the purity of Carfilzomib active pharmaceutical ingredient (API) and for investigating potential degradation pathways [2].

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